molecular formula C9H11NO3 B1600807 2-(2-Nitrophenyl)propan-1-ol CAS No. 64987-77-5

2-(2-Nitrophenyl)propan-1-ol

Cat. No. B1600807
Key on ui cas rn: 64987-77-5
M. Wt: 181.19 g/mol
InChI Key: CIVPZPJJPWVVIP-UHFFFAOYSA-N
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Patent
US05763599

Procedure details

A solution of 2-(2-nitrophenyl)propanol (500 mg, 2.76 mmol) and Et3N (279 mg, 0.385 ml, 2.76 mmol, dist. over KOH) in THF (6.75 ml, dist. over CaH2) was dropped into a solution, cooled to 0° C., of trichloromethyl chloroformate (655 mg, 3.3 mmol) in THF (6.75 ml, see above). It was stirred for 1 h while being cooled in an ice bath and stirred for 1 h at room temperature. The mixture was filtered over Celite. Rewashing the filter cake with THF and removing the solvent and excess reagent from the pooled filtrates by distillation at 30° C. in a high vacuum yielded 2-(2-nitrophenyl)propoxycarbonyl chloride (644 mg, 96%) as a light brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.385 mL
Type
reactant
Reaction Step One
Name
Quantity
6.75 mL
Type
solvent
Reaction Step One
Quantity
655 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([CH3:13])[CH2:11][OH:12])([O-:3])=[O:2].CCN(CC)CC.[Cl:21][C:22](OC(Cl)(Cl)Cl)=[O:23]>C1COCC1>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]([CH3:13])[CH2:11][O:12][C:22]([Cl:21])=[O:23])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(CO)C
Name
Quantity
0.385 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
6.75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
655 mg
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
6.75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
It was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred for 1 h at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over Celite
CUSTOM
Type
CUSTOM
Details
removing the solvent and excess reagent from the pooled filtrates
DISTILLATION
Type
DISTILLATION
Details
by distillation at 30° C. in a high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(COC(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 644 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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